![molecular formula C20H12N4O6 B078599 9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]- CAS No. 14449-97-9](/img/structure/B78599.png)
9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-, commonly known as DNP, is a chemical compound that has been widely used in scientific research. DNP is a yellow crystalline solid that is soluble in organic solvents such as acetone and ethanol. DNP has been used in various scientific fields such as biochemistry, pharmacology, and toxicology.
Mecanismo De Acción
DNP acts as an uncoupler of oxidative phosphorylation by disrupting the proton gradient across the inner mitochondrial membrane. DNP allows protons to leak across the membrane, which reduces the efficiency of ATP production. This leads to an increase in metabolic rate and heat production, which can be used to study the metabolic rate of cells and organisms.
Efectos Bioquímicos Y Fisiológicos
DNP has been shown to have various biochemical and physiological effects. DNP can increase metabolic rate and heat production, which can be used to study the metabolic rate of cells and organisms. DNP can also induce apoptosis in cancer cells by disrupting mitochondrial function. However, DNP can also cause oxidative stress and damage to mitochondrial DNA, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DNP has several advantages for lab experiments. DNP is a potent uncoupler of oxidative phosphorylation, which means that it can disrupt mitochondrial function in a dose-dependent manner. DNP can also be used to study the metabolic rate of cells and organisms. However, DNP has several limitations. DNP can cause oxidative stress and damage to mitochondrial DNA, which can lead to cell death. DNP can also be toxic to cells and organisms at high concentrations.
Direcciones Futuras
There are several future directions for the use of DNP in scientific research. DNP can be used to study the role of mitochondria in various biological processes such as aging, disease, and metabolism. DNP can also be used to study the mechanism of action of various drugs and toxins that affect mitochondrial function. Additionally, DNP can be used to develop new therapies for diseases such as cancer and obesity. However, further research is needed to fully understand the potential benefits and limitations of DNP in scientific research.
Conclusion:
DNP is a chemical compound that has been widely used in scientific research due to its unique properties. DNP is a potent uncoupler of oxidative phosphorylation, which means that it can disrupt mitochondrial function in a dose-dependent manner. DNP has been used to study the role of mitochondria in various biological processes such as aging, disease, and metabolism. DNP has also been used to study the mechanism of action of various drugs and toxins that affect mitochondrial function. However, further research is needed to fully understand the potential benefits and limitations of DNP in scientific research.
Métodos De Síntesis
DNP can be synthesized through various methods. One of the most common methods is the reaction between anthraquinone and 2,4-dinitroaniline in the presence of a catalyst such as zinc chloride. The reaction yields DNP as a yellow solid. Another method involves the reaction between anthraquinone and 2,4-dinitrophenylhydrazine in the presence of a catalyst such as sulfuric acid. This method also yields DNP as a yellow solid.
Aplicaciones Científicas De Investigación
DNP has been widely used in scientific research due to its unique properties. DNP is a potent uncoupler of oxidative phosphorylation, which means that it can disrupt the electron transport chain in mitochondria. This property has been used to study the role of mitochondria in various biological processes such as metabolism, aging, and disease. DNP has also been used to study the mechanism of action of various drugs and toxins that affect mitochondrial function.
Propiedades
Número CAS |
14449-97-9 |
|---|---|
Nombre del producto |
9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]- |
Fórmula molecular |
C20H12N4O6 |
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
1-amino-4-(2,4-dinitroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H12N4O6/c21-13-6-8-15(22-14-7-5-10(23(27)28)9-16(14)24(29)30)18-17(13)19(25)11-3-1-2-4-12(11)20(18)26/h1-9,22H,21H2 |
Clave InChI |
WYDBWQFSXBDNFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])N |
Otros números CAS |
14449-97-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



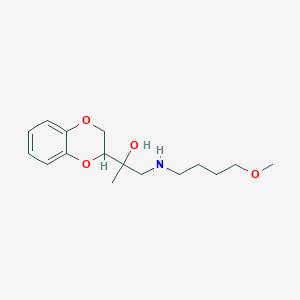
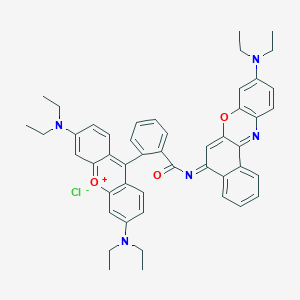

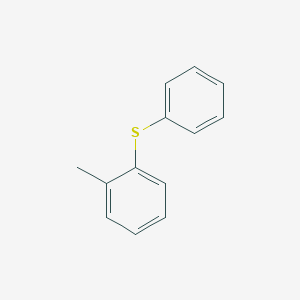
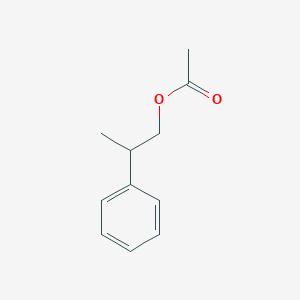
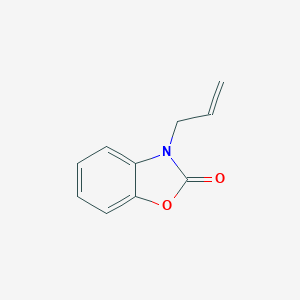
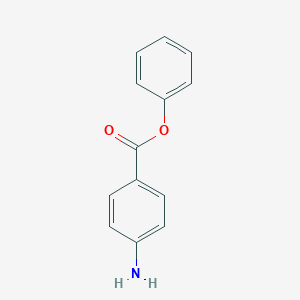
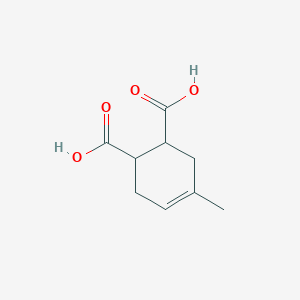
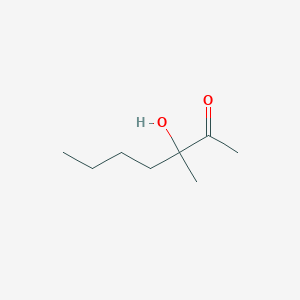
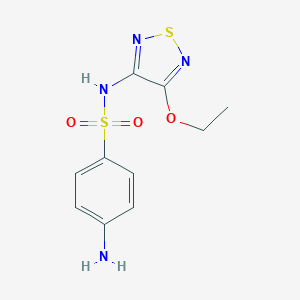
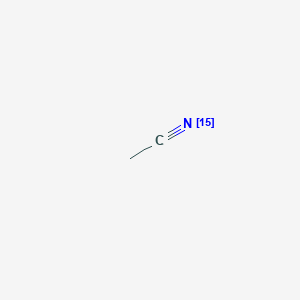
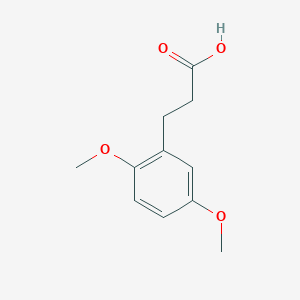
![3,3-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B78542.png)
